molecular formula C9H6Cl2N2O B13617345 3-(2,3-Dichlorophenyl)-1,2-oxazol-5-amine

3-(2,3-Dichlorophenyl)-1,2-oxazol-5-amine

Cat. No.: B13617345
M. Wt: 229.06 g/mol
InChI Key: UNUCFRYERLSMOM-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)-1,2-oxazol-5-amine is a chemical compound characterized by the presence of a dichlorophenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenyl)-1,2-oxazol-5-amine typically involves the reaction of 2,3-dichlorophenyl isocyanate with appropriate reagents to form the oxazole ring. One common method involves the cyclization of 2,3-dichlorophenyl isocyanate with an amine under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The process generally includes steps such as the preparation of intermediates, cyclization, and purification through techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, amines, and other functionalized compounds .

Scientific Research Applications

3-(2,3-Dichlorophenyl)-1,2-oxazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dichlorophenyl)-1,2-oxazol-5-amine is unique due to the presence of both the dichlorophenyl group and the oxazole ring, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with similar compounds .

Properties

Molecular Formula

C9H6Cl2N2O

Molecular Weight

229.06 g/mol

IUPAC Name

3-(2,3-dichlorophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H6Cl2N2O/c10-6-3-1-2-5(9(6)11)7-4-8(12)14-13-7/h1-4H,12H2

InChI Key

UNUCFRYERLSMOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NOC(=C2)N

Origin of Product

United States

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